2-bromo-N-(2-phenylpropyl)benzamide
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Overview
Description
2-bromo-N-(2-phenylpropyl)benzamide is an organic compound with the molecular formula C16H16BrNO It is a benzamide derivative, characterized by the presence of a bromine atom and a phenylpropyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-phenylpropyl)benzamide typically involves the bromination of N-(2-phenylpropyl)benzamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-phenylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzamide core.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of N-(2-phenylpropyl)benzamide derivatives with different functional groups.
Oxidation: Formation of benzoyl derivatives or carboxylic acids.
Reduction: Formation of de-brominated benzamide or modified benzamide structures.
Scientific Research Applications
2-bromo-N-(2-phenylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-phenylpropyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the phenylpropyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylpropyl)benzamide: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
2-chloro-N-(2-phenylpropyl)benzamide: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
N-(2-phenylethyl)benzamide: Shorter alkyl chain, affecting its physical and chemical properties.
Uniqueness
2-bromo-N-(2-phenylpropyl)benzamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and a potential candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
2-bromo-N-(2-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12(13-7-3-2-4-8-13)11-18-16(19)14-9-5-6-10-15(14)17/h2-10,12H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRHQYUBFQYICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1Br)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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